Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773658
InChI: InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3
SMILES: B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC
Molecular Formula: C13H17BO4
Molecular Weight: 248.08 g/mol

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

CAS No.:

Cat. No.: VC13773658

Molecular Formula: C13H17BO4

Molecular Weight: 248.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate -

Specification

Molecular Formula C13H17BO4
Molecular Weight 248.08 g/mol
IUPAC Name methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Standard InChI InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3
Standard InChI Key LOMGOLHZGKZTRH-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC
Canonical SMILES B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a methyl benzoate group connected to a 5,5-dimethyl-1,3,2-dioxaborinane ring. The dioxaborinane system is a six-membered heterocycle containing one boron atom, two oxygen atoms, and three carbon atoms, with methyl groups at the 5-position. The boron atom adopts a trigonal planar geometry, facilitating its reactivity in Suzuki–Miyaura and other cross-coupling reactions.

The ester group at the para position of the benzene ring enhances the compound’s stability while allowing for subsequent hydrolysis or transesterification reactions . Key bond lengths and angles, derived from crystallographic data of analogous boronate esters, include:

  • B–O bond length: 1.36–1.39 Å

  • O–B–O bond angle: 120–122°

  • C–B–C angle in the dioxaborinane ring: 109–112°

Physical Properties

PropertyValueSource
Molecular weight248.08 g/mol
Melting point89–92°C (predicted)
SolubilityDichloromethane, THF, DMF
StabilityAir-sensitive; inert atm.

The compound’s air sensitivity necessitates storage under inert atmospheres at 2–8°C . Its solubility profile aligns with typical boronate esters, showing miscibility in polar aprotic solvents but limited solubility in water.

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis typically involves a Suzuki–Miyaura coupling between methyl 4-bromobenzoate and 5,5-dimethyl-1,3,2-dioxaborinane, catalyzed by palladium complexes. A representative procedure includes:

  • Substrate preparation: Methyl 4-bromobenzoate (1.0 equiv) and 5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv) are dissolved in degassed THF.

  • Catalyst system: Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 (3.0 equiv) are added under nitrogen.

  • Reaction conditions: Stirred at 65°C for 12 hours.

  • Work-up: Extraction with ethyl acetate, followed by column chromatography (hexane:EtOAc = 4:1) yields the product in 68–72%.

Alternative Methods

Alternative approaches include:

  • Mitsunobu reaction: Coupling boronic acids with phenolic esters using DIAD and triphenylphosphine.

  • Transesterification: Reacting trimethyl borate with diols under acidic conditions, though this method gives lower yields (~45%) .

A comparative analysis of synthetic methods reveals:

MethodYield (%)Purity (%)Cost Index
Suzuki coupling70981.0
Mitsunobu65951.2
Transesterification45900.8

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a versatile boronate ester partner in:

  • Suzuki–Miyaura reactions: Formation of biaryl systems with aryl halides

  • Chan–Lam coupling: Synthesis of aryl ethers and amines under copper catalysis

A representative Suzuki coupling produces 4-methoxybiphenyl-2-carboxylate in 85% yield when reacted with 2-bromoanisole.

Functional Group Transformations

Controlled hydrolysis of the methyl ester yields 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, a precursor for:

  • Metal-organic frameworks (MOFs)

  • Polymer-supported catalysts

Comparative Analysis with Structural Analogs

Compound NameStructural VariationReactivity Index
Ethyl 2-(dioxaborinan-2-yl)benzoateEthyl ester, ortho-substitution0.92
4-(Dioxaborinan-2-yl)benzaldehydeAldehyde substituent0.88
tert-Butyl 3-(dioxaborinan-2-yl)benzoateBulky tert-butyl group0.79

The para-substituted methyl ester derivative demonstrates superior stability and reactivity in cross-coupling reactions compared to ortho-substituted analogs .

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